Isotopic Enrichment and Chemical Purity for Reliable LC-MS/MS Internal Standard Performance
Beclomethasone 17-Propionate-d5 is specified with a minimum chemical purity of 95% by HPLC and an isotopic enrichment of 98 atom% D . This high level of deuterium incorporation (5 deuterium atoms at the 17-propionate position) ensures a minimal isotopic distribution overlap (<2% contribution from the unlabeled M+0 isotopologue) with the analyte signal at the monitored m/z for Beclomethasone 17-propionate, which is critical for achieving a linear calibration curve and accurate quantification at low concentrations [1].
| Evidence Dimension | Isotopic Enrichment (Atom% D) |
|---|---|
| Target Compound Data | 98 atom% D |
| Comparator Or Baseline | Beclomethasone 17-Propionate (unlabeled): 0 atom% D |
| Quantified Difference | +98 atom% D enrichment; nominal mass shift of +5 Da |
| Conditions | Vendor Certificate of Analysis (HPLC, MS) |
Why This Matters
The high isotopic purity directly minimizes cross-talk between internal standard and analyte channels, a fundamental requirement for sensitive and accurate LC-MS/MS quantification in pharmacokinetic and clinical studies.
- [1] Stokvis E, Rosing H, Beijnen JH. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Commun Mass Spectrom. 2005;19(3):401-7. doi: 10.1002/rcm.1790. View Source
